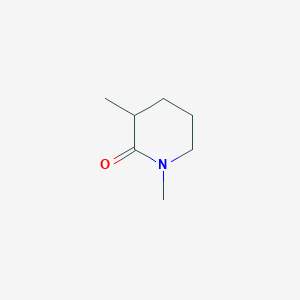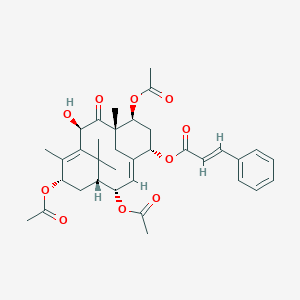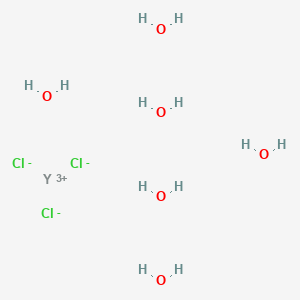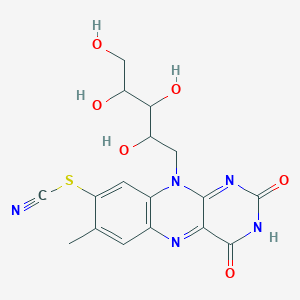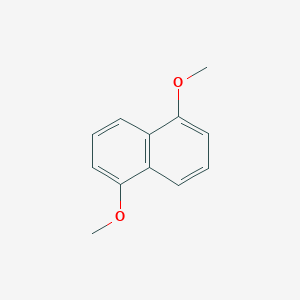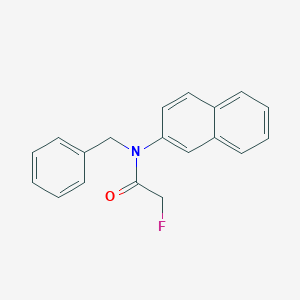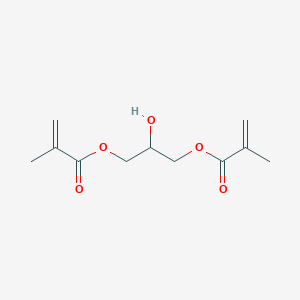
Glycerol 1,3-Dimethacrylate
Overview
Description
Glycerol 1,3-Dimethacrylate is a chemical compound with the molecular formula C11H16O5 . It is also known by other names such as 1,2,3-Propanetriol, 1,3-di(2-methyl-2-propenoate), and Bis(methacryloyloxy)propanol .
Synthesis Analysis
Glycerol 1,3-Dimethacrylate can be synthesized by photopolymerization . This method has economic and ecological advantages, and glycerol can be used as a coinitiator in photopolymerization . It is inexpensive and non-toxic, aligning with the principles of green chemistry .
Molecular Structure Analysis
The molecular structure of Glycerol 1,3-Dimethacrylate consists of 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The average mass is 228.242 Da and the monoisotopic mass is 228.099777 Da .
Chemical Reactions Analysis
Glycerol 1,3-Dimethacrylate can be used to synthesize several dimethacrylate polymers with different glycerol content . The addition of glycerol in the dimethacrylate system causes few modifications in the thermal stability of the polymer and thermal events when compared with pure polymers .
Physical And Chemical Properties Analysis
Glycerol 1,3-Dimethacrylate has a density of 1.1±0.1 g/cm³ . Its boiling point is 317.2±9.0 °C at 760 mmHg . The flash point is 114.6±12.2 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Development of Biobased Vitrimer Resins for 3D Printing
GDMA has been utilized in the synthesis of biobased vitrimer resins suitable for Digital Light Processing (DLP) 3D printing . These resins exhibit remarkable properties such as shape memory , weldability , and repairability . The vitrimers can be reshaped and repaired without losing their original properties, making them a sustainable material choice for various applications, including automotive, soft robotics, and aerospace industries.
Creation of Hydrophilic and Spherical Microbeads
In the field of biomedical applications , GDMA is copolymerized to form hydrophilic and spherical microbeads . These microbeads are highly hydrophilic due to the hydroxyl functionality and can be used for drug delivery , enzyme immobilization , and cell immobilization . The microbeads’ properties like size distribution, porosity, and surface area are crucial for their performance as functional support materials.
Cross-Linking Agent for Polymer Materials
GDMA serves as a cross-linking agent in polymer formulations to enhance the mechanical strength, durability, and dimensional stability of polymers . This application is significant in creating materials that require long-term stability and resistance to mechanical stress.
Synthesis of Biocompatible Acrylate Polymers
The compound is involved in the synthesis of acrylate polymers with biocompatible properties, suitable for use in medical and biotechnological applications . These polymers can be tailored for specific uses by modifying their composition and introducing various ligands into their structure.
Enhancement of Hydrophilicity and Biocompatibility in Copolymers
GDMA has been reported to increase the hydrophilicity and biocompatibility of copolymers when used as a grafting agent . This enhancement is beneficial for applications that require materials to be compatible with biological systems and environments.
Versatile Applications in Various Industries
The unique molecular structure of GDMA, which comprises three fatty acids linked to a glycerol backbone, endows it with exceptional properties. This versatility allows GDMA to be employed in a wide array of applications across different industries .
Mechanism of Action
Target of Action
Glycerol 1,3-Dimethacrylate (GDMA) is a type of dimethacrylate monomer . It primarily targets polymer materials, where it acts as a cross-linking agent . The role of this compound is to improve the mechanical strength, durability, and dimensional stability of polymers .
Mode of Action
The mode of action of GDMA is through the formation of robust bonds . It establishes these bonds via strong hydrogen bonds and Van der Waals forces . This interaction with other molecules results in potent interactions that contribute to the cross-linking process in polymer materials .
Biochemical Pathways
This process is typically initiated by photopolymerization, which is a type of radical polymerization that uses light to activate the initiator . The initiator then reacts with the dimethacrylate monomer (like GDMA), leading to the formation of polymers .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GDMA is limited. It’s known that gdma is a liquid compound with a density of 112 g/mL at 25 °C . This property might influence its distribution and interaction with other substances in the environment.
Result of Action
The primary result of GDMA’s action is the formation of cross-linked polymer materials . These materials exhibit improved mechanical strength, durability, and dimensional stability . This makes GDMA a valuable compound in the production of various industrial polymers.
Action Environment
The action of GDMA, like other dimethacrylates, is influenced by environmental factors such as light and temperature . Photopolymerization, the process by which GDMA interacts with its targets, is initiated by light . Therefore, the presence and intensity of light can significantly impact the efficacy of GDMA’s action. Additionally, temperature might also influence the polymerization process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMGFSAURFQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103135-96-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062009 | |
| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol 1,3-Dimethacrylate | |
CAS RN |
1830-78-0, 28497-59-8 | |
| Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol 1,3-dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL 1,3-DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do methacrylate-based monomers, like Glycerol 1,3-Dimethacrylate, contribute to the formation of polymer monoliths?
A1: Methacrylate-based monomers, including Glycerol 1,3-Dimethacrylate, are commonly used in the formation of polymer monoliths due to their ability to undergo polymerization reactions. These monomers contain reactive methacrylate groups that can participate in chain-growth polymerization, leading to the formation of three-dimensional polymer networks. The process often involves a radical initiator and can be influenced by factors like monomer concentration, temperature, and the presence of porogenic solvents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




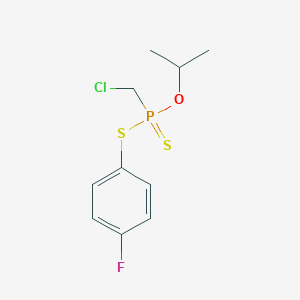

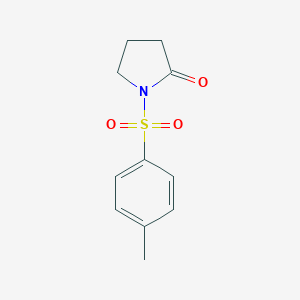
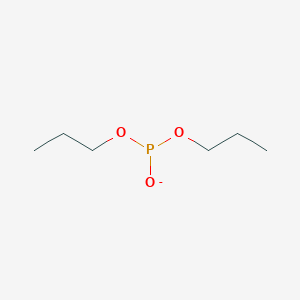
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

